molecular formula C23H20N2O B14430187 6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile CAS No. 79781-48-9

6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile

Cat. No.: B14430187
CAS No.: 79781-48-9
M. Wt: 340.4 g/mol
InChI Key: SDPFUOAFZHCWAP-UHFFFAOYSA-N
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Description

6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile is an organic compound with a complex structure that includes naphthalene, phenyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of reactions such as alkylation, nitration, and methoxylation. The reaction conditions may vary, but common solvents include chloroform and other organic solvents, with catalysts like TiCl4 being used to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Scientific Research Applications

6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-phenyl-2-naphthylamine: Similar structure but with an amine group instead of nitrile.

    4-Ethyl-1-methoxy-2-naphthylamine: Similar structure but with an amine group and different substitution pattern.

Properties

CAS No.

79781-48-9

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

6-ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile

InChI

InChI=1S/C23H20N2O/c1-4-15-6-9-17(10-7-15)22-18-11-8-16(5-2)12-19(18)23(26-3)21(14-25)20(22)13-24/h6-12H,4-5H2,1-3H3

InChI Key

SDPFUOAFZHCWAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC(=C3)CC)OC)C#N)C#N

Origin of Product

United States

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